Arecolinhydrobromid
Übersicht
Beschreibung
Thalidomide is a synthetic compound that was initially developed in the 1950s by the West German pharmaceutical company Chemie Grünenthal GmbH. It was originally intended as a sedative and antiemetic, particularly for treating morning sickness in pregnant women . it was later discovered to cause severe birth defects, leading to its withdrawal from the market. Despite its tragic history, thalidomide has found new applications in treating various medical conditions, including multiple myeloma and complications of leprosy .
Wissenschaftliche Forschungsanwendungen
Thalidomid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Medizin: Thalidomid wird zur Behandlung von multiplem Myelom, Erythema nodosum leprosum und anderen entzündlichen und Autoimmunerkrankungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Thalidomid ist komplex und nicht vollständig verstanden. Es ist bekannt, dass es an Cereblon bindet, einer Komponente des E3-Ubiquitin-Ligase-Komplexes, was zur Degradierung spezifischer Transkriptionsfaktoren wie IKZF1 und IKZF3 führt . Diese Interaktion moduliert die Immunantwort und hemmt die Angiogenese, was zu seinen therapeutischen Wirkungen bei Erkrankungen wie multiplem Myelom und Erythema nodosum leprosum beiträgt .
Wirkmechanismus
Target of Action
Arecoline hydrobromide, the principal active compound of the areca nut, is an agonist at both muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, affecting both the central and peripheral systems. The muscarinic acetylcholine receptors (M1 and M3) are particularly targeted by arecoline .
Mode of Action
As an agonist, arecoline hydrobromide binds to its target receptors and activates them. This activation triggers a series of biochemical reactions that result in various physiological effects. For instance, when arecoline binds to the muscarinic and nicotinic acetylcholine receptors, it stimulates the parasympathetic nervous system . This stimulation can lead to effects such as increased salivation, bronchoconstriction, and slowing of the heart rate.
Biochemical Pathways
It is known that the activation of muscarinic and nicotinic acetylcholine receptors can influence several downstream effects, including the modulation of neurotransmitter release, ion channel function, and intracellular signaling pathways .
Pharmacokinetics
It is known that the compound can be distributed throughout the body, and its clearance rate suggests that it is metabolized and eliminated relatively quickly . The bioavailability of arecoline hydrobromide can be influenced by factors such as the route of administration and the presence of other compounds.
Result of Action
The activation of muscarinic and nicotinic acetylcholine receptors by arecoline hydrobromide can lead to a variety of physiological effects. For example, it has been used as a ganglionic stimulant, a parasympathomimetic, and a vermifuge, especially in veterinary practice . It has also been used as a euphoriant in the Pacific Islands . It’s important to note that arecoline hydrobromide has been classified as ‘probably carcinogenic to humans’ (group 2b carcinogen) .
Action Environment
The action of arecoline hydrobromide can be influenced by various environmental factors. For instance, the presence of other compounds can affect its bioavailability and efficacy. Additionally, the physiological environment, such as the pH level and the presence of certain ions, can also impact the stability and action of arecoline hydrobromide .
Biochemische Analyse
Biochemical Properties
Arecoline hydrobromide is an agonist at both muscarinic and nicotinic acetylcholine receptors . It interacts with these receptors to exert its effects. It is primarily a partial agonist of muscarinic acetylcholine receptors , leading to its parasympathomimetic effects.
Cellular Effects
Arecoline hydrobromide has been found to have effects on various types of cells and cellular processes. It has been reported to cause DNA damage and induce hepatocyte apoptosis . It also promotes excitation and decreases sleeping time, enhances learning and memory, and can decrease symptoms of depression and schizophrenia .
Molecular Mechanism
Arecoline hydrobromide exerts its effects at the molecular level through its interactions with acetylcholine receptors. It is primarily a partial agonist of muscarinic acetylcholine receptors . In addition, arecoline hydrobromide also inhibits AMPK through the generation of ROS in several types of cells .
Vorbereitungsmethoden
Thalidomid kann auf verschiedene Weise synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Phthalsäureanhydrid mit L-Glutaminsäure zur Bildung von N-Phthaloyl-DL-Glutaminsäure. Dieser Zwischenstoff wird dann mit einem Ammoniak-Donor wie Harnstoff, Ammoniumacetat oder Thioharnstoff in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin und Diphenylether cyclisiert, um Thalidomid zu ergeben .
Für die industrielle Produktion kann hochreines Thalidomid hergestellt werden, indem rohes Thalidomid in heißem Dimethylsulfoxid oder einem Lösungsmittelgemisch aus Dimethylsulfoxid und Fettalkohole gelöst wird. Die Lösung wird dann mit Aktivkohle entfärbt, heiß filtriert und abgekühlt, um eine Kristallisation zu induzieren .
Analyse Chemischer Reaktionen
Thalidomid unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse, Oxidation und Reduktion. Es ist bekannt, dass es an seinen Amid-Stellen nicht-enzymatisch hydrolysiert, und der enzymatische Metabolismus kann durch die Wirkung des Enzyms CYP2C19 5-Hydroxythalidomid erzeugen . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydrolysierte und hydroxylierte Derivate von Thalidomid .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen gehören Lenalidomid und Pomalidomid, die ebenfalls auf Cereblon abzielen und ähnliche Wirkmechanismen aufweisen . Thalidomid ist einzigartig in seiner historischen Bedeutung und dem Ausmaß seiner teratogenen Wirkungen. Lenalidomid und Pomalidomid wurden entwickelt, um diese Nebenwirkungen zu reduzieren und gleichzeitig die therapeutische Wirksamkeit zu erhalten .
Ähnliche Verbindungen
- Lenalidomid
- Pomalidomid
- N-Phthaloylglutaminsäure-Derivate
Die Reise von Thalidomid von einem Beruhigungsmittel zu einem wertvollen Therapeutikum unterstreicht die Bedeutung strenger Arzneimitteltests und das Potenzial, bestehende Verbindungen für neue medizinische Anwendungen wiederzuverwenden.
Eigenschaften
IUPAC Name |
methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJRQLKMVSHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075379 | |
Record name | Arecoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300-08-3 | |
Record name | Arecoline hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arecoline hydrobromide [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arecoline hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arecoline hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arecoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arecoline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARECOLINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S79B9CX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.